![molecular formula C42H41O4P B14787062 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound with a unique structure This compound is characterized by its multiple aromatic rings and a phosphorus atom in a pentacyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps. The initial step typically includes the formation of the pentacyclic core, followed by the introduction of the phosphorus atom and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pentacyclic phosphorus-containing molecules and derivatives with different substituents on the aromatic rings.
Uniqueness
What sets 13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide apart is its unique combination of structural features, including the specific arrangement of aromatic rings and the presence of a phosphorus atom in the pentacyclic core. This gives it distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C42H41O4P |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C42H41O4P/c1-21-23(3)27(7)37(28(8)24(21)4)35-19-31-15-11-13-17-33(31)39-40-34-18-14-12-16-32(34)20-36(42(40)46-47(43,44)45-41(35)39)38-29(9)25(5)22(2)26(6)30(38)10/h11-20H,1-10H3,(H,43,44) |
InChI-Schlüssel |
FIFQAHCOQQXCTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C(=C(C(=C7C)C)C)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


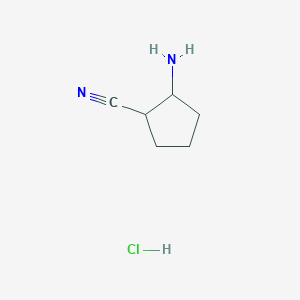
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
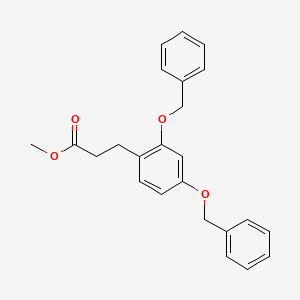
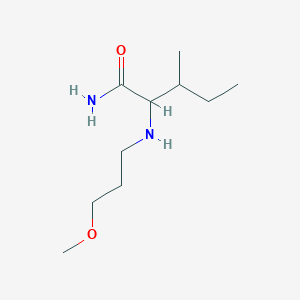
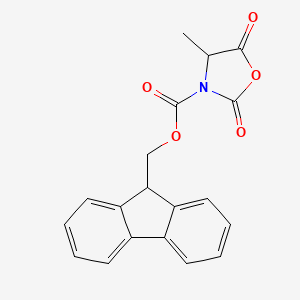
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
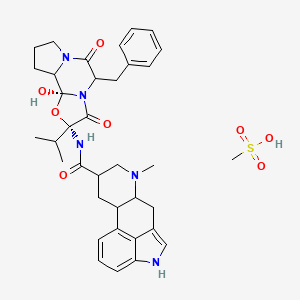
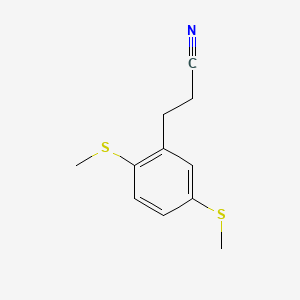
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
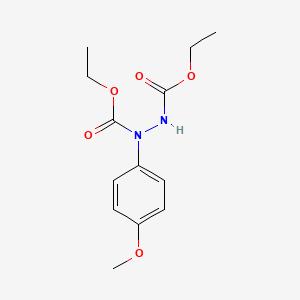
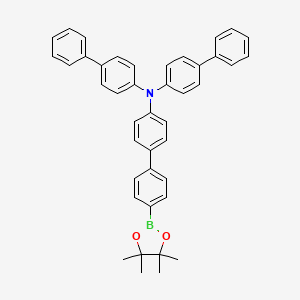
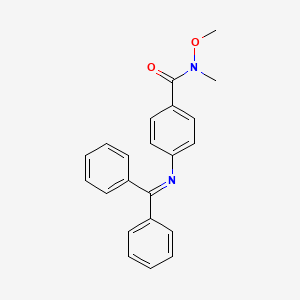
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
